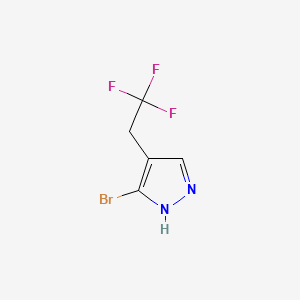
3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and trifluoroethyl groups attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of a suitable pyrazole precursor with bromine and a trifluoroethylating agent. One common method involves the bromination of 4-(2,2,2-trifluoroethyl)-1H-pyrazole using bromine or a brominating reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Agricultural Chemistry: It may be utilized in the synthesis of agrochemicals such as herbicides or fungicides.
Biological Research: The compound can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
作用机制
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-(2,2,2-trifluoroethyl)benzamide
- 3-Bromo-4-iodo-N-(2,2,2-trifluoroethyl)benzamide
- 3-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
3-Bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both bromine and trifluoroethyl groups on a pyrazole ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for halogen bonding, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C5H4BrF3N2 |
|---|---|
分子量 |
229.00 g/mol |
IUPAC 名称 |
5-bromo-4-(2,2,2-trifluoroethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H4BrF3N2/c6-4-3(2-10-11-4)1-5(7,8)9/h2H,1H2,(H,10,11) |
InChI 键 |
OAPLTAOTNMTFGT-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC(=C1CC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















